molecular formula C25H27FN4O2 B2690851 N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251679-93-2

N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2690851
CAS RN: 1251679-93-2
M. Wt: 434.515
InChI Key: NCHKCMGRAKRNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging and Neuroinflammation Studies

  • Radioligands for Positron Emission Tomography (PET) : Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, notably including fluorine-18 labeled derivatives, have been developed as selective radioligands. These compounds are designed for imaging the translocator protein (18 kDa) with PET, which is crucial for detecting neuroinflammation and neurodegenerative disorders (Dollé et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These studies contribute to the development of PET radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).

  • Quantification of Binding in Human Brain : An initial methodological study aimed to develop a plasma input tracer kinetic model for quantification of [18F]DPA-714 binding in healthy subjects and Alzheimer's disease patients. This compound binds to the 18-kDa translocator protein (TSPO) with high affinity, indicating its potential in Alzheimer's disease research (Golla et al., 2015).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown these compounds to possess significant antibacterial and antifungal activities. This research suggests the potential application of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

  • Anticancer and Antimicrobial Potential : Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. These compounds exhibit antimicrobial activity, indicating their therapeutic potential in treating infectious diseases and their application in anticancer research (Rahmouni et al., 2014).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-4-29-13-12-22-20(14-29)25(32)30(24(28-22)18-8-10-19(26)11-9-18)15-23(31)27-21-7-5-6-16(2)17(21)3/h5-11H,4,12-15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHKCMGRAKRNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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